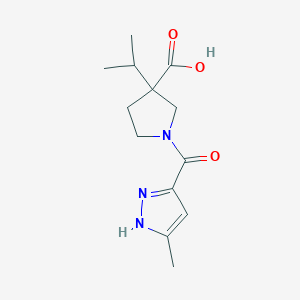
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor alpha (PPARα). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition results in a decrease in inflammation. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in lab experiments is its well-documented pharmacological effects. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid should focus on its potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Finally, the development of more efficient synthesis methods for 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may facilitate its use in research and clinical settings.
Synthesemethoden
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with propan-2-ylamine, followed by the reaction of the resulting compound with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The final product is obtained through purification and isolation of the resulting compound.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
Eigenschaften
IUPAC Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)13(12(18)19)4-5-16(7-13)11(17)10-6-9(3)14-15-10/h6,8H,4-5,7H2,1-3H3,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVZFCPQNNHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6634186.png)
![2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B6634191.png)
![N-[(2-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6634192.png)
![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)

![2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B6634209.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)


![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)